1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine
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Overview
Description
1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole core: The pyrazole ring is synthesized through the reaction of a hydrazine derivative with an α,β-unsaturated ketone. This reaction is often carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazole intermediate.
Attachment of the propoxy group: The propoxy group is added through an etherification reaction, where an alcohol derivative reacts with the pyrazole intermediate in the presence of a suitable catalyst.
Formation of the piperazine ring: The final step involves the reaction of the pyrazole intermediate with a piperazine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol, catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohol or amine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of pyrazole derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole core and fluorophenyl group but differs in the presence of a naphthalenyl and phenyl group instead of the propoxy and piperazine groups.
1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid: This compound has a similar pyrazole core and fluorophenyl group but includes a methoxyphenyl group and a cyclohexane carboxylic acid moiety.
Uniqueness
1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group and piperazine ring differentiates it from other pyrazole derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-3-12-25-16-13-23(15-6-4-14(19)5-7-15)20-17(16)18(24)22-10-8-21(2)9-11-22/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCFRJOAJXEHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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